molecular formula C6H2BrF4NO B8135851 5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine

5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine

Cat. No.: B8135851
M. Wt: 259.98 g/mol
InChI Key: YSTFAASXGKFLQW-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the bromination of 3-fluoro-2-(trifluoromethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions with amines produce aminopyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a pharmacophore in drug discovery. The presence of fluorine and trifluoromethoxy groups can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with specialized properties. Its derivatives are investigated for their efficacy in pest control and as components in advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine and its derivatives depends on their specific applications. In drug discovery, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can influence the electronic properties of the molecule, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Fluoro-2-(trifluoromethoxy)pyridine

Uniqueness

5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased lipophilicity and electronic effects, which can be advantageous in various applications .

Properties

IUPAC Name

5-bromo-3-fluoro-2-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4NO/c7-3-1-4(8)5(12-2-3)13-6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTFAASXGKFLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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